molecular formula C17H22N4O B15112998 2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B15112998
M. Wt: 298.4 g/mol
InChI Key: KNIDUWWEBOKZEX-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring

Preparation Methods

The synthesis of 2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings. Reagents like sodium methoxide or potassium tert-butoxide are often used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine include other pyridinylpyrimidines, such as 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

2-methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O/c1-13-5-3-7-17(19-13)22-12-15-6-4-10-21(11-15)16-8-9-18-14(2)20-16/h3,5,7-9,15H,4,6,10-12H2,1-2H3

InChI Key

KNIDUWWEBOKZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC(=NC=C3)C

Origin of Product

United States

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